molecular formula C15H28N2O2 B3110206 (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate CAS No. 178688-10-3

(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

Cat. No.: B3110206
CAS No.: 178688-10-3
M. Wt: 268.39 g/mol
InChI Key: OWXMMRQDSKAHST-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound is notable for its chiral center, which imparts specific stereochemical properties that can be crucial in various applications, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-cyclohexylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

(S)-1-cyclohexylpyrrolidine-3-carboxylic acid+tert-butyl chloroformatetriethylamine(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate\text{(S)-1-cyclohexylpyrrolidine-3-carboxylic acid} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} (S)-1-cyclohexylpyrrolidine-3-carboxylic acid+tert-butyl chloroformatetriethylamine​(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are critical for scaling up the synthesis while maintaining the desired stereochemistry.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

    Reduction: The compound can be reduced to yield the corresponding amine by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: 1-cyclohexylpyrrolidine-3-amine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific stereochemical requirements.

    Industry: Utilized in the synthesis of agrochemicals and other fine chemicals where stereochemistry plays a crucial role in the efficacy of the final product.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate involves its interaction with biological targets such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled inhibition in biochemical studies. The stereochemistry of the compound ensures specific binding to chiral centers in the enzyme, enhancing its selectivity and potency.

Comparison with Similar Compounds

    tert-Butyl carbamate: Lacks the cyclohexyl and pyrrolidinyl groups, making it less specific in its applications.

    Cyclohexyl carbamate: Does not have the chiral center, reducing its utility in stereospecific applications.

    1-cyclohexylpyrrolidine-3-ylcarbamate: Similar structure but without the tert-butyl group, affecting its stability and reactivity.

Uniqueness: (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate is unique due to its combination of a chiral center, cyclohexyl ring, and tert-butyl carbamate group. This combination imparts specific stereochemical properties, stability, and reactivity that are advantageous in various applications, particularly in the synthesis of chiral drugs and fine chemicals.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-cyclohexylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-9-10-17(11-12)13-7-5-4-6-8-13/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXMMRQDSKAHST-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141791
Record name Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178688-10-3
Record name Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178688-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (1-cyclohexyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.